molecular formula C13H11BrClNO3 B3031544 Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 476194-45-3

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B3031544
CAS No.: 476194-45-3
M. Wt: 344.59
InChI Key: VLEZWYGNJDQJMJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS: 476194-45-3) is a halogenated quinoline derivative with the molecular formula C₁₃H₁₁BrClNO₃ and a molecular weight of 344.59 g/mol . The compound features a quinoline backbone substituted with bromine at position 6, chlorine at position 4, and a methoxy group at position 7, with an ethyl ester moiety at position 3 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZWYGNJDQJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699959
Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476194-45-3
Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate. This intermediate is then cyclized using thionyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically stored in an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The quinoline core can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate has shown promise as a pharmaceutical agent due to its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial efficacy against various bacterial strains. For instance, an investigation reported a reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can induce a dose-dependent decrease in cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Chemical Synthesis and Reaction Mechanisms

The compound serves as a valuable building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical reactions:

  • Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives, utilizing oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Developing new materials.
  • Serving as a precursor for synthesizing other valuable compounds.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy against a panel of bacteria, revealing promising results that support further exploration of this compound as an antimicrobial agent.
  • Cancer Cell Line Study : Research involving cancer cell lines demonstrated that treatment with this compound led to decreased cell viability, indicating its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Characteristics:

  • Synthetic Relevance : The compound is cited in patents by AstraZeneca (WO2007/119046 A1) and research by Scott et al. (2009), highlighting its role as a pharmaceutical intermediate, particularly in the development of targeted therapies .
  • Structural Features : The bromine and chlorine substituents enhance electrophilic reactivity, while the methoxy group contributes electron-donating effects, influencing both solubility and interaction with biological targets .
  • Physical Data: Limited experimental data (e.g., melting point, solubility) are available, but its structural analogs suggest moderate lipophilicity (LogP ≈ 3.84) .

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate with structurally related compounds.

Structural and Functional Group Comparisons

Table 1: Substituent Profiles and Key Properties of Selected Quinoline-3-Carboxylates

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features References
This compound (476194-45-3) 6-Br, 4-Cl, 7-OMe 344.59 High halogen content; methoxy enhances electron density; pharmaceutical use
Ethyl 4-chloroquinoline-3-carboxylate (13720-94-0) 4-Cl 225.66 Simplest analog; lacks halogens at 6/7; lower steric hindrance
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (206257-39-8) 6-Br, 4-Cl 329.60 Missing 7-methoxy; reduced electron donation; potential reactivity at C7
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (7d) 7-Br, 4-Cl 329.60 Bromine at C7 alters steric profile; impacts binding interactions
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate 6-Br, 4-Cl, 7-OEt 358.62 Ethoxy group increases lipophilicity; longer alkyl chain
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (318685-01-7) 4-Cl, 6-F, 7-F 271.66 Fluorine enhances electronegativity; improved metabolic stability

Research Findings and Trends

  • Synthetic Efficiency : The main compound’s synthesis likely follows methods similar to 7d, involving halogenation and esterification steps, but requires careful control to avoid over-halogenation .
  • Structure-Activity Relationships (SAR) :
    • Bromine at C6 improves binding affinity for certain enzyme pockets compared to C7-substituted analogs .
    • Methoxy groups at C7 correlate with reduced cytotoxicity in cell-based assays compared to ethoxy derivatives .

Biological Activity

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C₁₃H₁₁BrClNO₃
  • Molecular Weight : 344.59 g/mol
  • CAS Number : 476194-45-3

The compound features a quinoline core with various substituents, including bromine, chlorine, and methoxy groups. These modifications are believed to influence its biological activity significantly.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.
  • Anticancer Properties :
    • The compound is being investigated for its anticancer effects, particularly in relation to cell proliferation and apoptosis. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell signaling pathways, thus inhibiting tumor growth.
  • Mechanism of Action :
    • The exact mechanism of action remains under investigation; however, it is hypothesized that this compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC₁₃H₁₁BrClNO₃YesYes
Ethyl 4-chloro-6-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₂ModerateLimited
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylateC₁₃H₁₁BrClFNO₃YesOngoing Research

This table highlights the varying degrees of biological activity among quinoline derivatives, emphasizing the potential of this compound as a candidate for drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Q. Example data :

Substituent PatternMIC (μg/mL) vs. S. aureus
6-Br, 4-Cl, 7-OMe1.25–2.5
6-F, 4-Cl, 7-OH5–10

What computational or experimental methods predict solubility and bioavailability of halogenated quinolines?

Advanced Research Question
Lipinski’s Rule of Five : LogP <5, molecular weight <500 Da. For this compound:

  • Experimental LogP : ~2.8 (measured via shake-flask method) .
  • Bioavailability enhancement :
    • Ester prodrugs : Ethyl ester improves intestinal absorption; hydrolysis in vivo releases active carboxylic acid .
    • Crystallinity reduction : Amorphous solid dispersions with polymers (e.g., PVP) enhance dissolution rates .

How do intermolecular interactions in the crystal lattice affect physicochemical stability?

Advanced Research Question
X-ray studies of analogous compounds reveal:

  • Hydrogen bonding : C–H⋯O and C–H⋯Cl interactions stabilize crystal packing, reducing hygroscopicity .
  • π-π stacking : Quinoline ring stacking (3.5–4.0 Å spacing) influences melting points and thermal degradation profiles .

Stability testing : Accelerated conditions (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass under nitrogen .

What analytical techniques quantify trace impurities in synthesized batches?

Basic Research Question

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm. Limit of detection (LOD) ≤0.1% for bromo/chloro analogs .
  • ICP-MS : Quantifies residual metal catalysts (e.g., Cu from click reactions) to <10 ppm .

Q. Example impurity profile :

ImpuritySourceAcceptable Limit
Dehalogenated by-productIncomplete halogenation≤0.5%
Ethyl ester hydrolyzateMoisture exposure≤0.2%

How does deuterium isotope labeling aid in metabolic pathway tracing?

Advanced Research Question
Deuterated analogs (e.g., CD₃O- at C7) enable:

  • Mass spectrometry tracking : Distinct isotopic patterns identify metabolites in liver microsomes .
  • Mechanistic insights : Reduced CYP450-mediated dealkylation rates (e.g., ²H vs. ¹H) confirm metabolic soft spots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

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